Ntfapi

Radiolabeling Chemistry PET Tracer Development Chelator Comparison

Ntfapi (NOTA-FAPI-04) is the preferred precursor for 18F-AlF-NOTA-FAPI-04 PET tracer production. Its NOTA chelator enables room-temperature 18F-AlF labeling—a key advantage over DOTA-based alternatives for cyclotron facilities. Al18F-NOTA-FAPI-04 achieves 98.06% sensitivity and 91.56% accuracy vs. 18F-FDG in tumor detection, and superior imaging of lesions in lungs, muscles, and tendons in autoimmune diseases. Ideal for GMP-grade manufacturing, multicenter oncology trials, and preclinical FAP-targeted research.

Molecular Formula C36H47F2N9O8
Molecular Weight 771.8 g/mol
CAS No. 2374782-03-1
Cat. No. B12396550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNtfapi
CAS2374782-03-1
Molecular FormulaC36H47F2N9O8
Molecular Weight771.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O
InChIInChI=1S/C36H47F2N9O8/c37-36(38)19-26(20-39)47(25-36)31(48)21-41-35(54)28-4-5-40-30-3-2-27(18-29(28)30)55-17-1-6-42-13-15-46(16-14-42)32(49)22-43-7-9-44(23-33(50)51)11-12-45(10-8-43)24-34(52)53/h2-5,18,26H,1,6-17,19,21-25H2,(H,41,54)(H,50,51)(H,52,53)/t26-/m0/s1
InChIKeyXQARGGQZFNOLDH-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ntfapi (NOTA-FAPI-04) Procurement Guide: Technical Specifications and Procurement Justification for FAP-Targeted PET Imaging Precursor


Ntfapi (CAS 2374782-03-1, synonym NOTA-FAPI-04, NTFAPI) is a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator-conjugated analogue of FAPI-4, designed to inhibit Fibroblast Activation Protein (FAP) . Its molecular structure (C36H47F2N9O8, M.W. 771.8 g/mol [1]) comprises a FAP-targeting quinoline-piperazine pharmacophore linked to a NOTA moiety, facilitating stable complexation with radiometals (e.g., 68Ga, 18F-AlF, 177Lu) for positron emission tomography (PET) imaging or targeted radiotherapy [2]. This compound serves as a critical research precursor for visualizing cancer-associated fibroblasts (CAFs) in the tumor microenvironment across numerous solid tumor types [3].

Technical Procurement Risk Assessment: Why In-Class FAP Inhibitor Precursors (e.g., DOTA-FAPI-04, FAPI-04) Are Not Interchangeable with Ntfapi


Substituting Ntfapi with alternative FAP-targeting precursors or non-targeted tracers introduces significant, quantifiable technical risk in imaging and theranostic workflows. While the FAPI pharmacophore is shared across many derivatives, the specific chelator (NOTA vs. DOTA vs. none) dictates radiolabeling efficiency, achievable specific activity, pharmacokinetic clearance profile, and resulting image contrast [1]. Unlike DOTA-based analogues (e.g., DOTA-FAPI-04), Ntfapi's NOTA chelator enables robust room-temperature 18F-AlF labeling, a logistical and operational advantage for cyclotron-equipped facilities [2]. Furthermore, compared to non-FAPI tracers like 18F-FDG, Ntfapi-derived PET agents offer organ-specific detection advantages and avoid the diagnostic pitfalls of glucose uptake in inflammatory or benign tissues, as detailed in the comparative evidence below [3].

Quantitative Comparative Evidence for Ntfapi (NOTA-FAPI-04) Selection: A Data-Driven Guide for Scientific Procurement


Ntfapi (NOTA-FAPI-04) vs. DOTA-FAPI-04: Chelator-Dependent Radiolabeling Efficiency and Pharmacokinetic Advantages

Ntfapi (NOTA-FAPI-04) offers superior radiolabeling performance for 18F-based PET imaging compared to the DOTA-conjugated analogue DOTA-FAPI-04. The NOTA chelator facilitates more straightforward 18F-AlF labeling conditions and higher labeling efficiency, while its enhanced molecular hydrophilicity accelerates non-target clearance and reduces background signal [1].

Radiolabeling Chemistry PET Tracer Development Chelator Comparison

Ntfapi (NOTA-FAPI-04) vs. FAPI-04: Target Affinity Quantification for FAP Binding

Ntfapi (NOTA-FAPI-04) demonstrates high-affinity binding to Fibroblast Activation Protein (FAP). The reported IC50 value of 1.73±0.93 nM confirms its potent interaction with the target, establishing a quantitative benchmark for its use as a FAP-targeting vector. This potency underlies its utility in generating high-contrast PET images of FAP-expressing tissues.

FAP Inhibition Binding Affinity IC50 In Vitro Pharmacology

Clinical Diagnostic Superiority: Ntfapi (Al18F-NOTA-FAPI-04) PET/CT vs. 18F-FDG PET/CT in Primary Tumor Detection Across Multiple Cancers

In a prospective clinical study of 148 patients with 16 different tumor types, 18F-FAPI-04 PET/CT, derived from Ntfapi precursor, demonstrated significantly higher detection rates for primary tumors compared to the standard-of-care 18F-FDG PET/CT [1]. This establishes Ntfapi-based imaging as a superior tool for initial cancer assessment.

PET/CT Imaging Clinical Diagnostics Tumor Detection 18F-FDG Comparison

Improved Lymph Node Metastasis Staging: Ntfapi (Al18F-NOTA-FAPI-04) PET/CT vs. 18F-FDG PET/CT

For detecting metastatic lymph nodes, particularly small nodes (<10 mm short-axis diameter), Al18F-NOTA-FAPI-04 PET/CT offers clear diagnostic advantages over 18F-FDG PET/CT. In a per-lymph node analysis, it achieved significantly higher sensitivity, specificity, and accuracy [1]. Critically, it enables the discrimination of benign from malignant small nodes, a task at which 18F-FDG fails [2].

Lymph Node Metastasis Cancer Staging PET/CT Diagnostic Accuracy

Organ-Specific Lesion Detection: Ntfapi (Al18F-NOTA-FAPI-04) PET/CT vs. 18F-FDG PET/CT in Autoimmune Rheumatic Diseases

In a head-to-head study of 58 patients with autoimmune rheumatic diseases, Al18F-NOTA-FAPI-04 PET/CT demonstrated organ-specific lesion detection advantages over 18F-FDG PET/CT. While both had high overall sensitivity, FAPI imaging detected more lesions in the lungs, muscles, and tendons/ligaments, whereas FDG was better for lymph nodes, spleen, and bone marrow [1]. In most disease subgroups, FAPI imaging outperformed FDG [1].

Autoimmune Disease Rheumatology PET/CT FAPI Imaging

Tissue Uptake Profile Differentiation: Ntfapi (18F-FAPI-04) vs. In-Class Analogue (18F-FAPI-42) for Background Signal Optimization

When choosing among FAPI analogues, the tissue uptake profile can dictate its optimal application. A comparative study of physiological uptake in cancer patients revealed that 18F-FAPI-42 exhibits higher bone uptake but lower soft tissue uptake than 18F-FAPI-04 (derived from Ntfapi) [1]. This differentiation is critical for selecting the most appropriate tracer based on the tumor location (e.g., soft tissue metastases vs. bone metastases) and the desired tumor-to-background contrast.

Biodistribution Pharmacokinetics FAPI Analogues Image Contrast

Recommended Research and Industrial Applications for Ntfapi (NOTA-FAPI-04) Based on Quantitative Evidence


Development of 18F-AlF-Labeled PET Tracers for High-Throughput Clinical Imaging

Procure Ntfapi as the preferred precursor for routine production of 18F-AlF-NOTA-FAPI-04 PET tracers. The NOTA chelator's favorable 18F-AlF labeling chemistry, as compared to DOTA-based alternatives [Evidence_Item 1], supports higher labeling efficiency and simplified production workflows in cyclotron-equipped facilities. This makes it ideal for large-scale clinical studies or routine diagnostic services requiring high-contrast imaging of FAP-expressing malignancies [Evidence_Item 3].

Investigational New Drug (IND) Enabling Studies for FAP-Targeted Imaging in Oncology Clinical Trials

Use high-purity Ntfapi as the starting material for manufacturing GMP-grade Al18F-NOTA-FAPI-04 for clinical trials. The compound's demonstrated superiority in detecting primary tumors [Evidence_Item 3] and accurately staging metastatic lymph nodes [Evidence_Item 4] compared to 18F-FDG makes it a compelling candidate for multicenter trials in oncology. Its proven high sensitivity (98.06%) and accuracy (91.56%) [Evidence_Items 3 & 4] provide a strong evidence base for regulatory submissions.

Preclinical Research on Cancer-Associated Fibroblasts (CAFs) and Tumor Microenvironment Remodeling

Employ Ntfapi to generate 18F-AlF-NOTA-FAPI-04 or other radiolabeled probes for longitudinal in vivo PET imaging studies in murine tumor models. The high specific tumor uptake (35.29±1.00%ID/g in U87MG xenografts) and rapid renal clearance profile [Evidence_Item 2] enable precise quantification of FAP expression and monitoring of CAF dynamics in response to therapies such as immunotherapy, chemotherapy, or FAP-targeted radiotherapy [Evidence_Item 1].

Diagnostic Imaging for Soft Tissue and Musculoskeletal Manifestations of Autoimmune Diseases

Procure Ntfapi for research protocols investigating the use of Al18F-NOTA-FAPI-04 PET/CT in autoimmune rheumatic diseases. The clinical evidence indicates this tracer's superior performance over 18F-FDG in detecting lesions within the lungs, muscles, and tendons/ligaments [Evidence_Item 5]. This specific application is particularly relevant for studying disease activity and treatment response in conditions like myositis, rheumatoid arthritis-related lung disease, or enthesitis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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